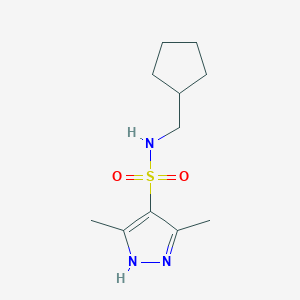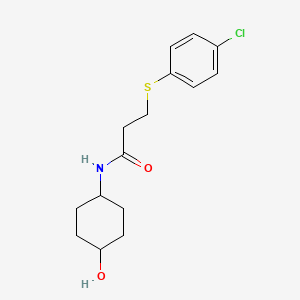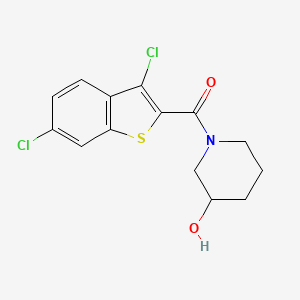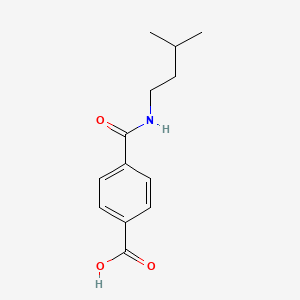
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of furan-2-carboxamide and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide involves its ability to inhibit the activity of PARP. PARP is an enzyme that is involved in DNA repair and plays a critical role in the survival of cancer cells. By inhibiting PARP, 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide can increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
Biochemical and physiological effects:
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of PARP, leading to increased sensitivity of cancer cells to chemotherapy and radiation therapy. Additionally, it has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide in lab experiments is its ability to inhibit the activity of PARP, making it a useful tool in studying DNA repair and cancer cell survival. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases. Another direction is to explore its use in combination with chemotherapy and radiation therapy for the treatment of cancer. Additionally, further studies are needed to determine the optimal dosage and administration of this compound to minimize potential toxicity.
Synthesemethoden
The synthesis of 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide has been achieved using different methods. One of the most common methods involves the reaction of furan-2-carboxamide with 5-bromo-1-chloro-3-nitrobenzene in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as palladium on carbon to yield 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide has been used in various scientific research studies. It has been found to inhibit the activity of certain enzymes, such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy. Additionally, 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Eigenschaften
IUPAC Name |
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3/c1-9(2,5-12)11-8(13)6-3-4-7(10)14-6/h3-4,12H,5H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXAZEPDBZWRFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=C(O1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid](/img/structure/B7541308.png)
![3-[[2-(3-Nitrophenoxy)acetyl]amino]butanoic acid](/img/structure/B7541312.png)
![4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid](/img/structure/B7541318.png)


![5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7541342.png)


![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide](/img/structure/B7541366.png)



![(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)
![(2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541417.png)